2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
CAS No.: 476484-32-9
Cat. No.: VC16165727
Molecular Formula: C25H21BrClN3O2S2
Molecular Weight: 574.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476484-32-9 |
|---|---|
| Molecular Formula | C25H21BrClN3O2S2 |
| Molecular Weight | 574.9 g/mol |
| IUPAC Name | 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H21BrClN3O2S2/c1-14-12-16(27)8-11-19(14)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-9-6-15(26)7-10-17/h6-12H,2-5,13H2,1H3,(H,28,31) |
| Standard InChI Key | FGMYANFAXQHFSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Formula
The compound’s molecular formula is C<sub>25</sub>H<sub>21</sub>BrClN<sub>3</sub>O<sub>2</sub>S<sub>2</sub>, with a molecular weight of 574.9 g/mol . Its structure integrates a hexahydrobenzothieno[2,3-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a partially saturated pyrimidine ring. Key substituents include:
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A 4-bromophenyl group at position 3 of the pyrimidine ring.
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A sulfanyl (-S-) bridge at position 2, connecting to an acetamide side chain.
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An N-(4-chloro-2-methylphenyl) group as the acetamide substituent .
Structural Representation
The SMILES notation for the compound is:
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)Cl .
This encodes the connectivity of the fused ring system, substituents, and functional groups. The InChIKey BPMQQMXHHFTSPV-UHFFFAOYSA-N provides a unique identifier for computational database searches .
Synthesis and Structural Characterization
Synthetic Pathways
While explicit synthetic details for this compound are unavailable in the public domain, analogous benzothienopyrimidine derivatives are typically synthesized via multi-step protocols. A plausible route involves:
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Cyclocondensation: Formation of the pyrimidine ring via cyclization of thiourea derivatives with α,β-unsaturated ketones.
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Sulfanylation: Introduction of the sulfanyl group through nucleophilic substitution or thiol-disulfide exchange reactions.
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Acetamide Coupling: Amidation of the sulfanylated intermediate with 4-chloro-2-methylphenylamine using coupling reagents like EDC/HOBt .
Spectroscopic Characterization
Predicted analytical data for structural confirmation includes:
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<sup>1</sup>H NMR: Resonances for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and methylene/methine protons in the saturated rings (δ 1.5–3.0 ppm).
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<sup>13</sup>C NMR: Peaks corresponding to carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–140 ppm), and aliphatic carbons (δ 20–50 ppm).
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HRMS: A molecular ion peak at m/z 574.00198 ([M+H]<sup>+</sup>) .
Physicochemical Properties
Solubility and Stability
No experimental solubility data exists, but its logP (calculated via XLogP3) is estimated at 5.2, suggesting high lipophilicity and poor aqueous solubility . The presence of hydrolytically stable functional groups (e.g., aromatic bromine, sulfanyl ether) implies robustness under ambient conditions, though the acetamide moiety may necessitate protection from prolonged moisture.
Thermal Properties
The melting point remains unreported. Differential scanning calorimetry (DSC) would likely show a glass transition or decomposition above 150°C, typical for high-molecular-weight heterocycles .
Predicted Physicochemical and Spectroscopic Data
Collision Cross-Section (CCS) Values
Ion mobility spectrometry predictions for various adducts are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 574.00198 | 201.0 |
| [M+Na]<sup>+</sup> | 595.98392 | 207.8 |
| [M-H]<sup>-</sup> | 571.98742 | 206.0 |
These values assist in mass spectrometry-based identification workflows .
Chromatographic Behavior
In reversed-phase HPLC (C18 column, acetonitrile/water gradient), the compound is expected to elute with a retention time >15 minutes due to its hydrophobicity. Ultra-performance liquid chromatography (UPLC) would enhance resolution, with a predicted retention time of 8–10 minutes .
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